Morpholino(quinoxalin-6-yl)methanone

Übersicht

Beschreibung

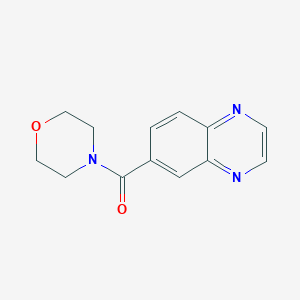

Morpholino(quinoxalin-6-yl)methanone: is a chemical compound with the molecular formula C₁₃H₁₃N₃O₂ and a molecular weight of 243.27 g/mol. It is also known by its IUPAC name, 6-(4-morpholinylcarbonyl)quinoxaline. This compound is characterized by its quinoxaline core structure substituted with a morpholine group at the 6-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Morpholino(quinoxalin-6-yl)methanone typically involves the reaction of quinoxaline with morpholine in the presence of a suitable catalyst under controlled conditions. The reaction conditions may vary depending on the desired yield and purity, but common methods include heating the reactants in a solvent such as ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The quinoxaline ring undergoes nucleophilic substitution at positions 2 and 3 due to electron withdrawal by the adjacent nitrogen atoms.

Example Reactions:

-

Key Insight : The Michael reaction with acrylates proceeds via S-alkylation due to the ambident nucleophilic character of the sulfur atom in intermediates .

Condensation Reactions

The compound participates in condensation reactions, particularly with carbonyl-containing reagents.

Example:

-

Hydrazone Formation :

Reacting with p-chlorobenzaldehyde in ethanol under acidic conditions yields a hydrazone derivative via Schiff base formation .

Catalytic Functionalization

Pyridine and morpholine derivatives act as catalysts or substrates in cross-coupling reactions.

Notable Method :

-

Pyridine-Catalyzed Synthesis :

Reaction with phenacyl bromide in tetrahydrofuran (THF) at room temperature using pyridine (10 mol%) produces 2-phenylquinoxaline derivatives efficiently .

Reduction and Oxidation

Limited direct data exists, but analogous quinoxaline derivatives suggest potential pathways:

| Reaction Type | Reagents | Expected Outcome |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | Partial saturation of the quinoxaline ring |

| Oxidation | KMnO₄ or CrO₃ | Introduction of hydroxyl or ketone groups |

Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Example :

-

Pyrazole Derivatives :

Reaction with acetylacetone and piperidine under reflux forms pyrazole-fused quinoxalines .

Reaction Optimization Trends

Recent methodologies emphasize efficiency and sustainability:

-

Green Catalysis : TiO₂-Pr-SO₃H in ethanol achieves 95% yield in 10 minutes for quinoxaline syntheses .

-

One-Pot Synthesis : Reduces purification steps and improves scalability .

Structural Confirmation Techniques

Post-reaction analyses rely on:

-

NMR/IR Spectroscopy : Confirms functional group transformations (e.g., C=O at 1695 cm⁻¹ in hydrazides) .

-

Mass Spectrometry : Validates molecular ion peaks (e.g., m/z 394 for bromo-chloro derivatives) .

This comprehensive analysis underscores Morpholino(quinoxalin-6-yl)methanone’s versatility in organic synthesis and its role in developing bioactive molecules. Experimental protocols and derivative efficacies are well-documented in peer-reviewed studies, providing a robust foundation for further pharmacological exploration.

Wissenschaftliche Forschungsanwendungen

Chemistry: Morpholino(quinoxalin-6-yl)methanone is used as an intermediate in the synthesis of more complex chemical compounds. Its unique structure makes it a valuable building block for the development of new pharmaceuticals and materials.

Biology: In biological research, this compound is utilized to study the effects of quinoxaline derivatives on biological systems. It can serve as a probe to investigate cellular processes and pathways.

Medicine: this compound has potential applications in the development of therapeutic agents. Its derivatives are being explored for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Wirkmechanismus

The mechanism by which Morpholino(quinoxalin-6-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Morpholino(quinolin-6-yl)methanone: Similar structure but with a quinoline core instead of quinoxaline.

Morpholino(pyridin-6-yl)methanone: Another analog with a pyridine core.

Uniqueness: Morpholino(quinoxalin-6-yl)methanone is unique due to its quinoxaline core, which imparts distinct chemical and biological properties compared to its analogs. Its reactivity and versatility make it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

Morpholino(quinoxalin-6-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various research studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound belongs to the class of morpholine derivatives, characterized by a morpholine ring and a quinoxaline moiety. The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available morpholine derivatives and quinoxaline precursors. A common synthetic route includes the following steps:

- Formation of Quinoxaline Derivative : The initial step involves the synthesis of a quinoxaline scaffold through cyclization reactions.

- N-Methylation : The morpholine ring is introduced via N-methylation, forming the final product, this compound.

This synthetic pathway is crucial for optimizing yield and purity, impacting the compound's biological efficacy.

Anticancer Properties

This compound exhibits promising anticancer activity across various cancer cell lines. Studies have shown that compounds with quinoxaline structures often possess significant cytotoxic effects against tumor cells. For instance, research indicated that quinoxaline derivatives could inhibit tumor growth in breast cancer models, demonstrating effects on cell viability and apoptosis rates .

Table 1: Anticancer Activity Data

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, with findings suggesting effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.030 |

| Pseudomonas aeruginosa | 0.025 |

Studies have reported that compounds similar to this compound demonstrate significant antibacterial activity, with MIC values comparable to established antibiotics .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.

- Receptor Interaction : It can bind to cellular receptors, modulating signaling pathways that lead to apoptosis or cell cycle arrest.

- Cellular Uptake : The lipophilicity of the compound enhances its ability to penetrate cell membranes, facilitating its biological effects.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Breast Cancer Model : In vivo studies using xenograft models demonstrated that this compound significantly reduced tumor size compared to control groups, indicating its potential as an anticancer agent .

- Antibacterial Efficacy : A study on drug-resistant bacterial strains found that this compound effectively inhibited growth, showcasing its potential as an alternative therapeutic agent against resistant infections .

Eigenschaften

IUPAC Name |

morpholin-4-yl(quinoxalin-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c17-13(16-5-7-18-8-6-16)10-1-2-11-12(9-10)15-4-3-14-11/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQACKBFPJVQSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=NC=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350657 | |

| Record name | MORPHOLIN-4-YL-QUINOXALIN-6-YL-METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312319-71-4 | |

| Record name | MORPHOLIN-4-YL-QUINOXALIN-6-YL-METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.